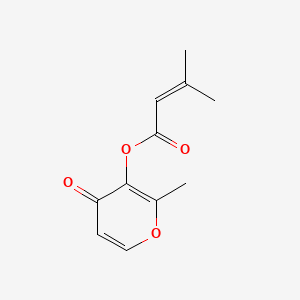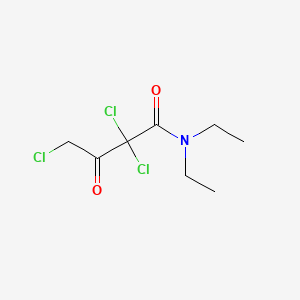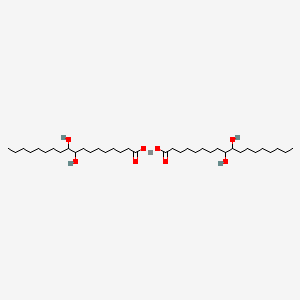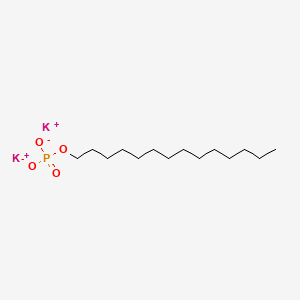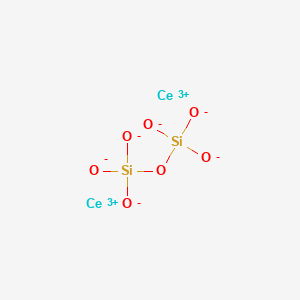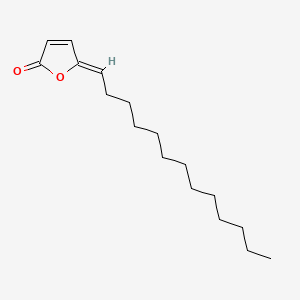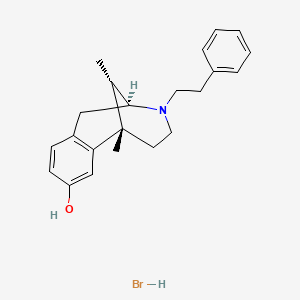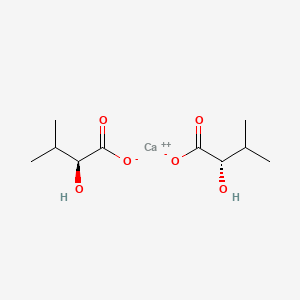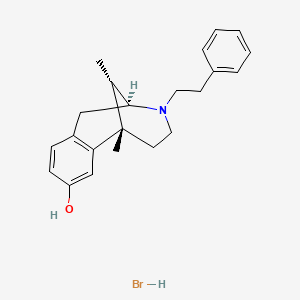
(+)-Phenazocine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Phenazocine hydrobromide is a synthetic opioid analgesic that belongs to the benzomorphan class of compounds. It is known for its potent analgesic properties and is used in the management of moderate to severe pain. The compound is a hydrobromide salt form of phenazocine, which enhances its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Phenazocine hydrobromide involves several steps, starting from the appropriate benzomorphan precursor. The key steps include:
Formation of the Benzomorphan Core: This is typically achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Phenyl Group: This step involves the addition of a phenyl group to the benzomorphan core, often through a Friedel-Crafts alkylation reaction.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base form of phenazocine to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Industrial processes often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical use.
Analyse Des Réactions Chimiques
(+)-Phenazocine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products Formed
Oxidized Derivatives: Products formed from oxidation reactions.
Reduced Derivatives: Products formed from reduction reactions.
Substituted Derivatives: Products formed from substitution reactions.
Applications De Recherche Scientifique
(+)-Phenazocine hydrobromide has several scientific research applications, including:
Chemistry: Used as a model compound in the study of opioid receptor interactions and structure-activity relationships.
Biology: Employed in research on pain mechanisms and the development of new analgesics.
Medicine: Investigated for its potential use in pain management and as a reference compound in pharmacological studies.
Industry: Utilized in the development of new synthetic routes and production methods for opioid analgesics.
Mécanisme D'action
(+)-Phenazocine hydrobromide exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, where it acts as an agonist. This binding leads to the inhibition of neurotransmitter release, resulting in analgesia. The compound also interacts with kappa and delta opioid receptors, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
(+)-Phenazocine hydrobromide can be compared with other similar compounds such as:
Morphine: Another potent opioid analgesic with a different chemical structure but similar analgesic effects.
Methadone: A synthetic opioid with a longer duration of action compared to phenazocine.
Buprenorphine: A partial agonist at mu-opioid receptors with a ceiling effect on respiratory depression.
Uniqueness
This compound is unique due to its specific chemical structure, which provides a distinct pharmacological profile. Its interaction with multiple opioid receptors and its potent analgesic properties make it a valuable compound in pain management research.
Propriétés
Numéro CAS |
70878-79-4 |
|---|---|
Formule moléculaire |
C22H28BrNO |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
(1S,9S,13S)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C22H27NO.BrH/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17;/h3-9,15-16,21,24H,10-14H2,1-2H3;1H/t16-,21+,22+;/m1./s1 |
Clé InChI |
MNMGNPZLUMHSKK-UTUAMNFXSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
SMILES canonique |
CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


